molecular formula C20H20ClNO5 B13851080 5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate

5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate

Cat. No.: B13851080
M. Wt: 389.8 g/mol
InChI Key: PRNSDMBRXFHJGM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate involves several steps. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate is not well-studied, as it is primarily an impurity. its structural similarity to Amlodipine suggests that it may interact with calcium channels, although this has not been confirmed .

Comparison with Similar Compounds

5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and its role as an impurity in Amlodipine synthesis .

Properties

Molecular Formula

C20H20ClNO5

Molecular Weight

389.8 g/mol

IUPAC Name

5-O-ethyl 7-O-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-1,4-benzoxazine-5,7-dicarboxylate

InChI

InChI=1S/C20H20ClNO5/c1-4-26-20(24)16-15(12-7-5-6-8-13(12)21)14(19(23)25-3)11(2)18-17(16)22-9-10-27-18/h5-8,22H,4,9-10H2,1-3H3

InChI Key

PRNSDMBRXFHJGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C2=C1NCCO2)C)C(=O)OC)C3=CC=CC=C3Cl

Origin of Product

United States

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